molecular formula C22H26N6O2 B2930468 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-46-8

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2930468
CAS No.: 923179-46-8
M. Wt: 406.49
InChI Key: SZRIIFQEVCMRON-UHFFFAOYSA-N
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Description

"8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the imidazole and purine core, followed by the incorporation of the isoquinoline moiety. The key reactions often include:

  • Cyclization: : Forming the purine structure through intramolecular reactions.

  • Addition of the Isoquinoline: : Reacting the intermediate compound with isoquinoline under controlled conditions (e.g., temperature, catalysts).

Industrial Production Methods

Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. Methods such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions could yield different derivatives by adding hydrogen atoms.

  • Substitution: : The compound can undergo substitution reactions, particularly nucleophilic and electrophilic substitutions, to modify its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substituents: : Alkyl halides, Grignard reagents.

Major Products Formed

Depending on the reaction conditions and reagents, major products can include:

  • Oxidized purine derivatives.

  • Reduced isoquinoline-containing compounds.

  • Substituted derivatives with various functional groups.

Scientific Research Applications

This compound’s unique structure lends itself to a variety of research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.

  • Industry: : Employed in the development of new materials or catalysts.

Comparison with Similar Compounds

Compared to other compounds with similar structures, this compound is unique due to:

  • Structural Complexity: : The combination of imidazole, purine, and isoquinoline in one molecule.

  • Reactivity: : Unique reactive sites that provide versatile modification opportunities.

Similar Compounds

  • Adenosine: : A purine nucleoside with simpler structure.

  • Isoquinoline Alkaloids: : Compounds like papaverine with similar isoquinoline core.

Given its intricate structure and potential applications, "8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" stands out as a fascinating subject of study in multiple scientific domains. What else can we explore about it?

Properties

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-13-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27(15)11-6-10-26-12-9-16-7-4-5-8-17(16)14-26/h4-5,7-8,13H,6,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRIIFQEVCMRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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